6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride
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Description
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a chemical compound with the following properties:
- CAS Number : 1243313-45-2
- Molecular Formula : C₈H₈ClFN₂O
- Molecular Weight : 202.61 g/mol
- MDL Number : MFCD16036053
Synthesis Analysis
The synthetic route for this compound involves the introduction of a fluorine atom at the 6-position of the benzo[d]isoxazole ring, followed by the addition of a methyl group at the 3-position. The amine group is then incorporated at the 5-position. Detailed synthetic methods and reaction conditions are documented in relevant literature.
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride consists of a benzo[d]isoxazole ring with a fluorine atom, a methyl group, and an amino group attached at specific positions. The 3D arrangement of atoms determines its chemical properties and interactions.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Storage : Inert atmosphere, room temperature
- Appearance : Solid crystalline form (hydrochloride salt)
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult relevant safety data sheets (SDS) for detailed safety information.
Future Directions
Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its biological activity and toxicity profiles would be valuable.
properties
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBILJQVBLPSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743704 |
Source
|
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | |
CAS RN |
1243313-45-2 |
Source
|
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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